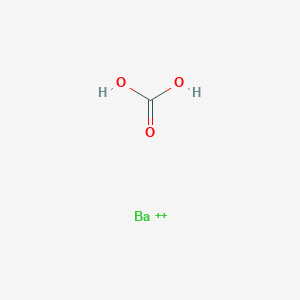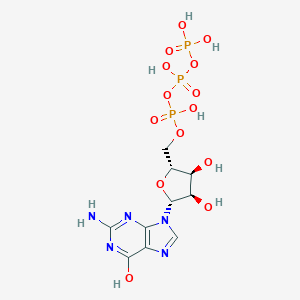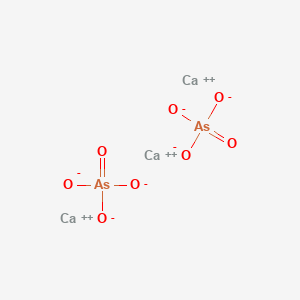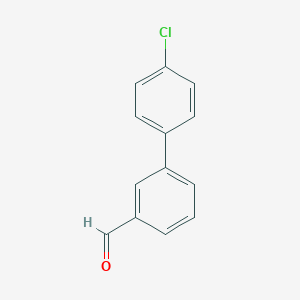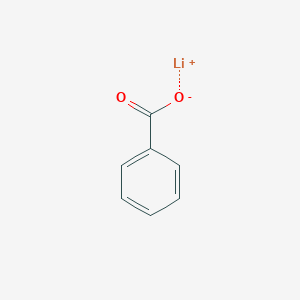
苯甲酸锂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
苯甲酸锂,也称为苯甲酸锂,是一种化学式为 LiC₇H₅O₂ 的化合物。它是苯甲酸的锂盐,呈白色结晶粉末。 这种化合物因其在各个领域,包括有机合成和工业过程中的应用而闻名 .
科学研究应用
苯甲酸锂在科学研究中具有广泛的应用范围:
-
化学
催化: 用作有机合成中的催化剂,特别是在环氧树脂和聚丙烯的生产中.
电化学: 用于开发锂离子电池以改善负极性能.
-
生物学
抗菌剂: 在各种生物学研究中用作抗菌剂.
-
医学
情绪稳定剂: 包括苯甲酸锂在内的锂化合物用于治疗情绪障碍.
-
工业
聚合物生产: 用于聚合物的合成和改性.
作用机制
苯甲酸锂的作用机制涉及几个途径:
-
抗菌活性
机制: 苯甲酸破坏微生物细胞膜,导致细胞死亡.
途径: 它与肝脏中的甘氨酸结合,并以马尿酸的形式排泄。
-
情绪稳定
机制: 锂离子通过作用于磷脂酰肌醇系统来调节神经递质活性并稳定情绪.
途径: 锂影响几个分子靶点,包括参与神经传递的酶和受体。
生化分析
Biochemical Properties
Lithium benzoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to inhibit bacteria and fungi, acting as a preservative . In biochemical reactions, lithium benzoate interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to improve mitochondrial function and attenuate reactive oxygen species in neuronal cells . These interactions are crucial for its neuroprotective effects and potential therapeutic applications.
Cellular Effects
Lithium benzoate exerts several effects on different types of cells and cellular processes. It has been demonstrated to protect neurons from neurotoxin insults by improving mitochondrial function and reducing reactive oxygen species levels . Additionally, lithium benzoate influences cell signaling pathways, gene expression, and cellular metabolism. It promotes neurogenesis and enhances cognitive function in animal models of Alzheimer’s disease . These cellular effects highlight the potential of lithium benzoate as a therapeutic agent for neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of lithium benzoate involves its interactions with various biomolecules. It has been shown to reduce amyloid deposition and tau phosphorylation, enhance autophagy, and regulate cholinergic and glucose metabolism . Lithium benzoate also inhibits neuroinflammation, oxidative stress, and apoptosis while preserving mitochondrial function . These molecular interactions contribute to its neuroprotective properties and potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium benzoate change over time. Studies have shown that lithium benzoate can maintain its stability and efficacy over extended periods . It has been observed to improve mitochondrial function and reduce reactive oxygen species levels consistently over time
Dosage Effects in Animal Models
The effects of lithium benzoate vary with different dosages in animal models. At lower doses, lithium benzoate has been shown to improve cognitive function and protect against neurodegenerative damage . At higher doses, it may exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of lithium benzoate in clinical applications.
Metabolic Pathways
Lithium benzoate is involved in various metabolic pathways, including the benzoate catabolic pathway. It interacts with enzymes and cofactors that facilitate its metabolism and excretion . The metabolic pathways of lithium benzoate are essential for understanding its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
Lithium benzoate is transported and distributed within cells and tissues through specific transporters and binding proteins . It has been shown to accumulate in certain tissues, influencing its localization and activity . Understanding the transport and distribution of lithium benzoate is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of lithium benzoate plays a significant role in its activity and function. It has been observed to localize in mitochondria, where it exerts its neuroprotective effects by improving mitochondrial function and reducing reactive oxygen species levels . The targeting signals and post-translational modifications that direct lithium benzoate to specific compartments or organelles are essential for its therapeutic efficacy.
准备方法
合成路线和反应条件
-
由苯甲酸和氢氧化锂制备
反应: 苯甲酸与氢氧化锂反应生成苯甲酸锂和水。
条件: 反应通常在水性介质中加热进行。
-
由苯甲醇制备
反应: 苯甲醇被氧化成苯甲酸,然后与氢氧化锂反应。
条件: 氧化反应使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等氧化剂进行。
方程式: C₆H₅CH₂OH + [O] → C₆H₅COOH; C₆H₅COOH + LiOH → C₆H₅COOLi + H₂O.
工业生产方法
甲苯的催化氧化:
化学反应分析
反应类型
-
氧化
反应: 苯甲酸锂可以发生氧化反应生成各种产物。
试剂: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
产物: 氧化反应通常生成苯甲酸衍生物.
-
还原
反应: 苯甲酸锂的还原反应可生成苯甲醇。
试剂: 使用锂铝氢化物 (LiAlH₄) 等还原剂。
产物: 苯甲醇是主要产物.
-
取代
反应: 苯甲酸锂可以发生亲核取代反应。
试剂: 常见的试剂包括卤代烷和酰氯。
产物: 取代反应生成酯和酰胺.
相似化合物的比较
苯甲酸锂可以与其他类似化合物进行比较:
-
苯甲酸钠
相似之处: 两者都是苯甲酸的盐,都具有抗菌特性。
区别: 苯甲酸钠更常用于食品防腐剂.
-
苯甲酸钾
相似之处: 相似的抗菌活性,以及在食品防腐中的应用。
区别: 苯甲酸钾在低钠饮食中更受欢迎.
-
苯甲酸钙
相似之处: 用作防腐剂,并用于聚合物的合成。
区别: 苯甲酸钙的溶解度特性与苯甲酸锂不同.
苯甲酸锂因其在催化和电化学中的独特应用而脱颖而出,使其成为科学研究和工业过程中的宝贵化合物。
属性
CAS 编号 |
553-54-8 |
|---|---|
分子式 |
C7H6LiO2 |
分子量 |
129.1 g/mol |
IUPAC 名称 |
lithium;benzoate |
InChI |
InChI=1S/C7H6O2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |
InChI 键 |
FGQFWXDBSIBYLO-UHFFFAOYSA-N |
SMILES |
[Li+].C1=CC=C(C=C1)C(=O)[O-] |
手性 SMILES |
[Li+].C1=CC=C(C=C1)C(=O)[O-] |
规范 SMILES |
[Li].C1=CC=C(C=C1)C(=O)O |
Key on ui other cas no. |
553-54-8 |
物理描述 |
White solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What neuroprotective effects have been observed with lithium benzoate (LiBen)?
A1: Studies show that LiBen can: * Improve mitochondrial function: LiBen enhances mitochondrial function, crucial for neuronal survival and function, potentially through multiple mechanisms including modulation of mitochondrial bioenergetics and oxidative stress pathways. [] * Reduce reactive oxygen species (ROS): LiBen effectively scavenges ROS, protecting neurons from oxidative damage. [, ] * Improve cognition and memory: In animal models, LiBen administration shows promise in improving cognitive function and spatial memory, potentially by mitigating the underlying pathological processes associated with neurodegenerative diseases. []
Q2: How does LiBen compare to lithium or sodium benzoate alone in terms of neuroprotection?
A2: Research suggests that LiBen displays superior neuroprotective effects and oral bioavailability compared to lithium or sodium benzoate alone, either individually or combined. [] This highlights the synergistic potential of combining lithium and benzoate moieties in a single molecule.
Q3: What is the proposed mechanism for LiBen's cognitive protection in Alzheimer's disease models?
A3: LiBen has demonstrated a reduction in senile plaque deposition in the brains of Alzheimer’s disease animal models. [] This, alongside its effects on mitochondrial function and ROS, suggests a multi-target approach to neuroprotection.
Q4: What makes LiBen useful in fabricating lithium niobate (LiNbO3) optical waveguides?
A4: LiBen plays a critical role in the proton exchange process used to fabricate optical waveguides in LiNbO3. It acts as a buffering agent when added to benzoic acid, controlling the proton concentration during the exchange process and preventing surface damage to the LiNbO3 crystal, particularly in Y-cut orientations. [, , , , , ]
Q5: How does the concentration of LiBen in the proton exchange melt affect waveguide properties?
A5: Increasing the concentration of LiBen in the benzoic acid melt: * Slows down the proton exchange process: This allows for finer control over the waveguide depth and refractive index profile. [, , ] * Reduces the surface index increment: This helps to tailor the waveguide's optical properties for specific applications. [] * Can lead to the formation of different crystalline phases in the proton-exchanged LiNbO3, influencing the waveguide's optical and physical characteristics. [, ]
Q6: Can LiBen help achieve both high refractive index change and preserved nonlinear optical properties in LiNbO3 waveguides?
A6: Yes, using a dilute melt of benzoic acid with a carefully controlled low concentration of LiBen, researchers have achieved high refractive index change (δne ~ 0.1) while maintaining the nonlinear optical properties of LiNbO3. [] This is crucial for applications like second-harmonic generation.
Q7: What is the role of annealing in the fabrication of LiBen-modified LiNbO3 waveguides?
A7: Annealing, a heat treatment step after proton exchange, is crucial for: * Improving the stability of the waveguide refractive index profile [, , ] * Reducing propagation losses, leading to better performance. [, ] * Removing hydrogen-bonded OH groups, which can negatively impact waveguide properties. []
Q8: What are the advantages of using LiBen-modified proton exchange over titanium diffusion for LiNbO3 waveguide fabrication?
A8: LiBen-modified proton exchange offers several benefits over titanium diffusion, including: * Lower fabrication cost [] * Higher optical power handling capability, leading to a larger dynamic range for signal processing applications. []
Q9: What is the molecular formula and weight of lithium benzoate?
A9: The molecular formula of lithium benzoate is C7H5LiO2, and its molecular weight is 128.05 g/mol.
Q10: Are there alternative lithium salts used as matrices in MALDI-MS for analyzing hydrocarbons and wax esters?
A10: Yes, research has explored lithium salts like lithium salicylate, lithium vanillate, and lithium 2,5-dimethoxybenzoate as potential matrices in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). [] These salts facilitate the ionization of analytes through lithium cation attachment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



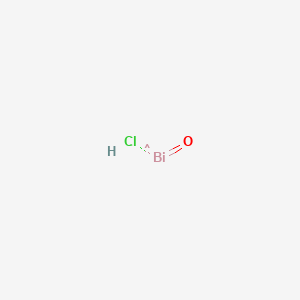
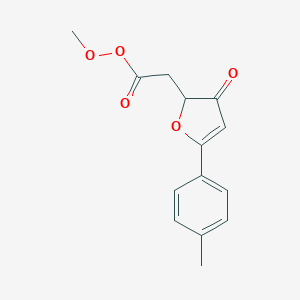

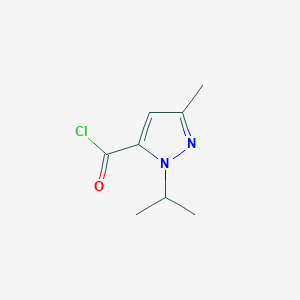
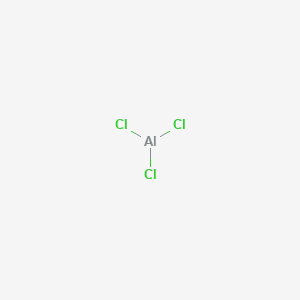
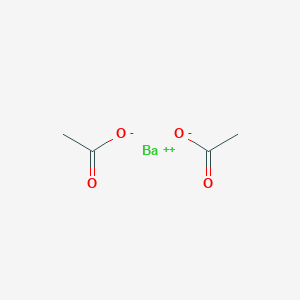
![4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde](/img/structure/B147897.png)


